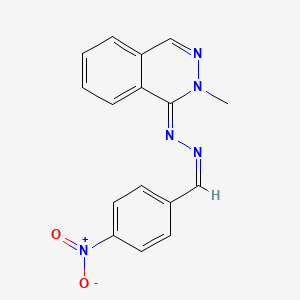
2-Methylphthalazone 4-nitrobenzylidenehydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphthalazone 4-nitrobenzylidenehydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphthalazone 4-nitrobenzylidenehydrazone typically involves the reaction of 2-methylphthalazone with 4-nitrobenzaldehyde in the presence of hydrazine. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. For instance, the reaction of 1-chloro- and 1,4-dichloro-2-methylphthalazinium salts with hydrazine leads to the formation of hydrazones and azines of the corresponding 2-methylphthalazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphthalazone 4-nitrobenzylidenehydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products.
Applications De Recherche Scientifique
2-Methylphthalazone 4-nitrobenzylidenehydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylphthalazone 4-nitrobenzylidenehydrazone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphthalazone: A related compound with similar structural features but lacking the nitrobenzylidenehydrazone moiety.
4-Nitrobenzylidenehydrazone: Another related compound that shares the hydrazone functional group but differs in the rest of the structure.
Uniqueness
2-Methylphthalazone 4-nitrobenzylidenehydrazone is unique due to the presence of both the 2-methylphthalazone and 4-nitrobenzylidenehydrazone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
64765-33-9 |
|---|---|
Formule moléculaire |
C16H13N5O2 |
Poids moléculaire |
307.31 g/mol |
Nom IUPAC |
(Z)-2-methyl-N-[(Z)-(4-nitrophenyl)methylideneamino]phthalazin-1-imine |
InChI |
InChI=1S/C16H13N5O2/c1-20-16(15-5-3-2-4-13(15)11-18-20)19-17-10-12-6-8-14(9-7-12)21(22)23/h2-11H,1H3/b17-10-,19-16- |
Clé InChI |
XCWHKEDATAAJJT-APKIBMKDSA-N |
SMILES isomérique |
CN1/C(=N\N=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=CC=C3C=N1 |
SMILES canonique |
CN1C(=NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[(E)-(4-Cyanophenyl)diazenyl]-L-cysteine](/img/structure/B14501558.png)
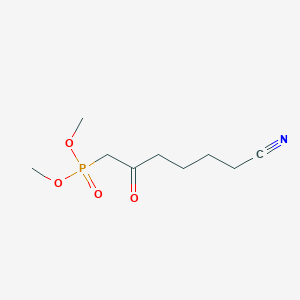

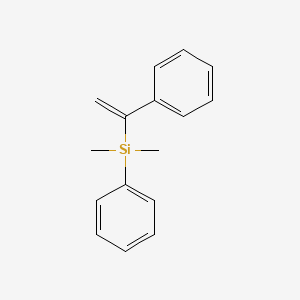

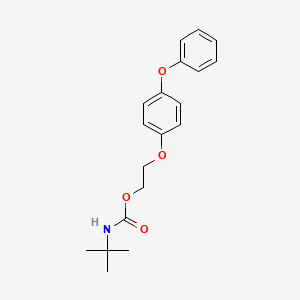

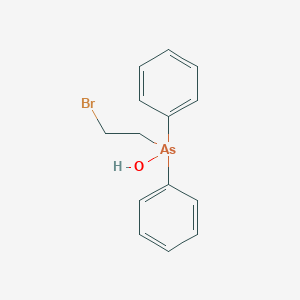

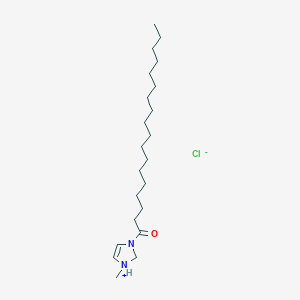

![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)
